Product packaging for 2,8-Dimethylnona-1,3,7-triene(Cat. No.:CAS No. 764650-59-1)

2,8-Dimethylnona-1,3,7-triene

Cat. No.: B14206678
CAS No.: 764650-59-1
M. Wt: 150.26 g/mol
InChI Key: MHIFKJMNCRZIBE-UHFFFAOYSA-N
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Description

Overview of Key Research Areas

Research on 4,8-Dimethylnona-1,3,7-triene is multifaceted, spanning several key scientific domains:

Plant-Insect Interactions: A primary focus is its role in mediating the complex relationships between plants and insects. Studies have demonstrated that DMNT can act as a repellent to some herbivores while simultaneously attracting their predators. tandfonline.comresearchgate.net For example, it helps protect plants by attracting beneficial insects like lacewings and parasitic wasps.

Chemical Ecology: Researchers investigate how DMNT functions within the broader chemical communication networks of ecosystems. gre.ac.uk This includes its role in herbivore-induced plant volatile (HIPV) blends and its function as a kairomone (a chemical that benefits the receiver but is disadvantageous to the emitter) for certain herbivores. gre.ac.uk Interestingly, while often a defense signal, DMNT has also been found to attract certain pests, such as the Asian corn borer, highlighting its dual ecological roles. researchgate.netresearchgate.net

Biosynthesis and Regulation: A significant area of research involves elucidating the biochemical pathways responsible for DMNT production in plants. researchgate.net Studies have identified the enzymes, such as terpene synthases and cytochrome P450s, that catalyze its formation from precursors like (E)-nerolidol. researchgate.net Understanding the genetic regulation of these pathways is a priority for potential agricultural applications. researchgate.net

Pest Management Strategies: The compound's ability to influence insect behavior makes it a promising candidate for developing environmentally friendly pest control methods. researchgate.netresearchgate.net Research is exploring how the production of DMNT might be enhanced in crops to improve biological control of pests. researchgate.netgre.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18 B14206678 2,8-Dimethylnona-1,3,7-triene CAS No. 764650-59-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

764650-59-1

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

2,8-dimethylnona-1,3,7-triene

InChI

InChI=1S/C11H18/c1-10(2)8-6-5-7-9-11(3)4/h6,8-9H,1,5,7H2,2-4H3

InChI Key

MHIFKJMNCRZIBE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC=CC(=C)C)C

Origin of Product

United States

Biosynthetic Pathways and Regulation of 4,8 Dimethylnona 1,3,7 Triene

Elucidation of Metabolic Precursors

The biosynthesis of DMNT originates from larger terpenoid precursors. Stable isotope labeling studies have been instrumental in tracing the metabolic route, confirming that the C11 skeleton of DMNT is derived from a C15 sesquiterpene precursor. researchgate.net

(E)-nerolidol, a sesquiterpene alcohol, is the direct biosynthetic precursor to DMNT. researchgate.net The biosynthesis of DMNT involves the oxidative degradation of (E)-nerolidol. This conversion has been demonstrated in various plant species, including cucumber, lima bean, and maize. researchgate.netebi.ac.uk The production of (E)-nerolidol itself starts from farnesyl diphosphate (B83284) (FPP), a universal precursor for sesquiterpenes. researchgate.netontosight.ai The enzyme (E)-nerolidol synthase, which is a type of terpene synthase, catalyzes the conversion of FPP to (3S)-(E)-nerolidol. researchgate.netebi.ac.uk The activity of this enzyme often increases significantly after herbivore damage, correlating with the emission of DMNT. researchgate.netebi.ac.uk

Interestingly, while (E)-nerolidol is the primary precursor, a study in Arabidopsis thaliana roots has suggested an alternative route for DMNT formation through the degradation of the C30 triterpenoid, arabidiol (B1261647). uva.nlvt.edu

Enzymatic Machinery in 4,8-Dimethylnona-1,3,7-triene Production

The transformation of (E)-nerolidol into DMNT is not a spontaneous process; it requires specific enzymatic machinery to facilitate the oxidative cleavage.

Cytochrome P450 monooxygenases (P450s) are crucial enzymes in the biosynthesis of DMNT. These enzymes catalyze the oxidative degradation of (E)-nerolidol to yield the C11 homoterpene. duke.edu In Phaseolus lunatus (lima bean) and rice, a P450 enzyme known as PIP450 has been implicated in this reaction.

In Arabidopsis thaliana, a single P450 enzyme, CYP82G1, is responsible for the formation of both DMNT and another homoterpene, (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT), from their respective precursors, (E)-nerolidol and (E,E)-geranyllinalool. uva.nlduke.eduuniprot.org Similarly, in maize (Zea mays), the cytochrome P450 monooxygenase CYP92C5 can convert (E)-nerolidol to DMNT. researchgate.netrhea-db.org This suggests an independent evolution of this enzymatic activity in different plant lineages. rhea-db.org

The catalytic activity of these enzymes involves the use of NADPH and molecular oxygen. ebi.ac.ukutoronto.ca

The primary enzyme responsible for the initial step in DMNT biosynthesis is (E)-nerolidol synthase (NES). This enzyme belongs to the terpene synthase (TPS) family and is responsible for converting farnesyl diphosphate (FPP) into (E)-nerolidol. researchgate.netontosight.ai In maize, the gene encoding this enzyme is referred to as TPS1. researchgate.net The activity of NES is often induced by herbivore feeding, which in turn leads to the production of the precursor necessary for DMNT synthesis. researchgate.netebi.ac.uk

Table 1: Key Enzymes in DMNT Biosynthesis

Enzyme Name Gene/Protein ID Plant Species Function
(E)-Nerolidol Synthase TPS1 Zea mays (Maize) Converts FPP to (E)-nerolidol. researchgate.net
Cytochrome P450 PIP450 Phaseolus lunatus (Lima Bean), Rice Catalyzes oxidative degradation of (E)-nerolidol to DMNT.
Dimethylnonatriene synthase CYP82G1 Arabidopsis thaliana Converts (E)-nerolidol to DMNT and (E,E)-geranyllinalool to TMTT. duke.eduuniprot.org
Cytochrome P450 CYP92C5 Zea mays (Maize) Converts (E)-nerolidol to DMNT. researchgate.netrhea-db.org

Genetic and Molecular Regulation of 4,8-Dimethylnona-1,3,7-triene Biosynthesis

The production of DMNT is tightly regulated at the genetic level, often as a response to external stimuli such as herbivory or pathogen attack.

Transcriptomic analyses have revealed that the genes responsible for DMNT biosynthesis are often upregulated upon herbivore infestation. researchgate.netresearchgate.net For instance, in maize seedlings infested with the Asian corn borer, the expression of genes involved in the DMNT biosynthetic pathway is significantly increased. researchgate.net This upregulation at the transcript level correlates with an increase in the emission of DMNT. researchgate.netresearchgate.net

In Arabidopsis, the expression of AtGES (encoding (E,E)-geranyllinalool synthase) and CYP82G1 is co-regulated and induced at wound sites, allowing for efficient conversion of the alcohol precursors to their respective homoterpenes. duke.edu Studies in birch (Betula platyphylla) have shown that the transcription factor BpWRKY6 can directly bind to the promoter of the terpenoid synthesis gene BpCYP82G1, promoting its expression and leading to increased terpenoid production. researchgate.net

Furthermore, jasmonic acid (JA), a key plant defense hormone, plays a significant role in inducing the expression of genes involved in the biosynthesis of nitrogenous volatiles and homoterpenes like DMNT. nih.gov The emission of DMNT is often part of a broader defense response involving a blend of volatile compounds. nih.govelifesciences.org

Gene Editing and Knockout Studies for Pathway Validation

The validation of the biosynthetic pathway of (E)-4,8-dimethyl-1,3,7-triene (DMNT) has been substantially advanced through gene editing and knockout studies. These molecular techniques have provided direct evidence for the function of specific genes involved in DMNT production.

In maize (Zea mays), researchers have utilized CRISPR/Cas9-mediated gene editing to target and knock out the CYP92C5 and CYP92C6 genes, which encode cytochrome P450 enzymes responsible for converting the precursor (E)-nerolidol into DMNT. researchgate.netnih.gov The resulting knockout maize plants exhibited impaired DMNT biosynthesis. nih.govuniprot.org A notable consequence of this genetic modification was that the Asian corn borer (Ostrinia furnacalis), a major pest, was no longer attracted to the knockout plants, confirming DMNT's role as a signaling molecule that attracts this specific herbivore. researchgate.netnih.gov

Conversely, in Arabidopsis thaliana, studies have focused on the overexpression of genes to validate their function. The overexpression of Pentacyclic triterpene synthase 1 (PEN1), a key enzyme in the DMNT biosynthesis pathway, resulted in plants with high resistance to infestation by the diamondback moth (Plutella xylostella). researchgate.net This demonstrates that enhancing the genetic capacity for DMNT production can bolster a plant's direct defense against certain herbivores. researchgate.net

These genetic studies are crucial for confirming the biosynthetic pathway and for understanding the ecological functions of DMNT. By manipulating the expression of key genes, scientists can directly observe the resulting changes in plant-insect interactions.

Induction of 4,8-Dimethylnona-1,3,7-triene Emission

The release of DMNT from plants is not constitutive but is instead induced by various external stimuli, primarily related to stress and damage.

Herbivory-Induced Plant Volatiles (HIPVs) and Emission Dynamics

The most significant inducer of DMNT emission is herbivory. When insects feed on a plant, a complex signaling cascade is initiated, leading to the synthesis and release of a blend of volatile organic compounds, with DMNT often being a major component. nih.govresearchgate.net This phenomenon has been documented across a wide range of plant species, including maize, lima bean (Phaseolus lunatus), and Malabar spinach (Basella alba). nih.govresearchgate.nettandfonline.com

The dynamics of this emission are tightly regulated. Studies on maize have revealed a distinct temporal pattern: a small, initial induction of DMNT is detected within a few hours of herbivore feeding. nih.govelifesciences.org This emission is often impaired or ceases entirely during the night. nih.govelifesciences.org A strong burst of terpene release, including DMNT, is then observed as soon as the light is restored the following day. nih.govelifesciences.orgelifesciences.org This clocked response pattern suggests a sophisticated regulatory mechanism linked to the plant's circadian rhythm and physiological state.

Mechanical Wounding and Stress-Induced Pathways

Mechanical damage, intended to simulate the physical aspect of herbivory, can also trigger DMNT emission. researchgate.net However, the amount of DMNT produced in response to simple mechanical wounding is often significantly lower than that released following actual insect feeding. tandfonline.commpg.de This suggests that chemical cues from the insect's oral secretions are also crucial for a full-scale induction.

In some cases, such as with cucumber and lima bean plants infested by the two-spotted spider mite, DMNT emission is strongly induced by the mite's feeding but not by artificial mechanical wounding alone. ebi.ac.uk In sweet potato, mechanical wounding leads to a local upregulation of jasmonates and the subsequent systemic emission of DMNT, highlighting a pathway where physical stress can initiate the response. researchgate.net

Phytohormonal Signaling (e.g., Jasmonic Acid Pathway) in Induction

Phytohormones, particularly those in the jasmonic acid (JA) pathway, are central to the signaling cascade that induces DMNT production. Herbivory and wounding trigger a rapid increase in JA levels, which in turn activates the expression of defense-related genes, including those responsible for DMNT biosynthesis. researchgate.netmpg.de For instance, in birch, a specific transcription factor has been shown to bind to the promoters of both JA synthesis genes and a terpenoid synthesis gene, directly linking the hormonal signal to volatile production. researchgate.net

Interestingly, while JA is crucial for the production of DMNT within the damaged plant, the response in neighboring plants that perceive the airborne DMNT can be JA-independent. researchgate.netmpg.de In sweet potato, for example, airborne DMNT induces the production of defensive proteins in adjacent, undamaged plants without a corresponding increase in their internal JA levels. mpg.de This indicates that DMNT can act as an external signal that bypasses the need for an internal JA burst to activate defenses in receiver plants.

Interspecific and Intraspecific Variations in Biosynthesis

The capacity to produce DMNT, and the quantity produced, varies significantly both between different plant species and among different varieties within the same species.

Plant Species-Specific Biosynthetic Capacities (e.g., Arabidopsis, Maize, Tea, Sweet Potato)

DMNT biosynthesis is a widespread trait among angiosperms, but the specific enzymes and regulatory networks can differ. nih.gov

Arabidopsis thaliana : In this model plant, the cytochrome P450 enzyme CYP82G1 has been identified as the catalyst that converts (E)-nerolidol to DMNT. nih.govuniprot.org The production of DMNT is a key part of its defense strategy against pests like the diamondback moth. nih.govresearchgate.net

Maize (Zea mays) : Maize possesses a well-characterized two-step pathway. First, the enzyme (E)-nerolidol synthase (encoded by the TPS1 gene) produces the precursor (E)-nerolidol. researchgate.net Subsequently, cytochrome P450 enzymes, such as CYP92C5, catalyze the final conversion to DMNT. uniprot.orggenome.jp Infestation by herbivores like the Asian corn borer leads to the upregulation of genes in this pathway. researchgate.net

Tea (Camellia sinensis) : Tea plants also produce DMNT as a defense signal. researchgate.netresearchgate.net The enzyme CsCYP82D47 has been identified as responsible for catalyzing the biosynthesis of DMNT from (E)-nerolidol in this species.

Sweet Potato (Ipomoea batatas) : This crop plant emits DMNT in response to herbivory, particularly from the feeding of Spodoptera larvae. mpg.deresearchgate.net Research has revealed significant intraspecific variation; for instance, the herbivory-resistant 'Tainong 57' cultivar emits substantially higher amounts of DMNT compared to the susceptible 'Tainong 66' cultivar. mpg.de This difference in biosynthetic capacity is directly linked to their varying levels of insect resistance.

These variations underscore the evolutionary adaptation of chemical defense pathways to specific ecological contexts and herbivore pressures.

Data on DMNT Induction and Biosynthesis

The following table summarizes key research findings related to the induction and genetic basis of DMNT production in different plant species.

Plant SpeciesStimulusKey Gene/EnzymeObservationReference(s)
Maize (Zea mays)Herbivory (Asian Corn Borer)CYP92C5, CYP92C6Knockout of genes impairs DMNT synthesis and removes attraction for the herbivore. researchgate.net, nih.gov
Maize (Zea mays)Herbivory (Spodoptera exigua)Terpene Synthases, P450sEmission shows a delayed burst, ceasing at night and peaking after light returns. nih.gov, elifesciences.org
Arabidopsis thaliana Herbivory (Plutella xylostella)PEN1Overexpression of the gene leads to increased DMNT and high resistance to the pest. researchgate.net
Arabidopsis thaliana HerbivoryCYP82G1This cytochrome P450 enzyme converts (E)-nerolidol to DMNT. uniprot.org, nih.gov
Sweet Potato (Ipomoea batatas)Herbivory (Spodoptera littoralis)Not specifiedThe resistant cultivar 'Tainong 57' emits significantly more DMNT than the susceptible 'Tainong 66'. mpg.de
Tea (Camellia sinensis)HerbivoryCsCYP82D47This enzyme catalyzes the conversion of (E)-nerolidol to DMNT.
Basella alba Herbivory (Spodoptera litura)Not specifiedDMNT is the major component (87.21%) of the herbivore-induced volatile blend. tandfonline.com

Environmental Factors Influencing Biosynthesis (e.g., Elevation, Temperature)

Elevation: Studies on birch species have demonstrated a clear link between elevation and homoterpene emissions. In mountain birch (Betula pubescens var. pumila), VOC emissions from non-infested branches were found to be higher at high elevations compared to low elevations, a difference that was particularly pronounced early in the growing season. researchgate.net When these plants were subjected to herbivory, those at high elevation specifically increased their emission of homoterpenes like DMNT. researchgate.net In contrast, at low elevation, herbivory induced a broader response, increasing emissions of monoterpenes and sesquiterpenes in addition to homoterpenes. researchgate.net This suggests that the defensive strategies of plants can be fine-tuned by their elevational environment.

Temperature: Temperature is another critical factor governing the volatility and biosynthesis of DMNT. Research has shown that seasonal fluctuations in VOC emissions often correlate with changes in temperature and light levels. researchgate.net Controlled experiments have further clarified this relationship. For instance, warming has been shown to amplify DMNT emissions in dwarf birch (Betula nana). Furthermore, the emission of many plant volatiles, including DMNT, can be impaired during the night or dark phases when temperatures are typically lower. nih.gov A strong burst of terpene release is often observed as soon as light and the associated warmth are restored, indicating a temperature-dependent regulation of emission. nih.gov

Table 2: Influence of Environmental Factors on DMNT Emission in Birch (Betula sp.)

Environmental FactorPlant SpeciesObserved Effect on DMNT/Homoterpene EmissionReference
High ElevationBetula pubescens var. pumila (Mountain Birch)Higher constitutive VOC emissions. Herbivory specifically increased only homoterpene emissions. researchgate.net
Elevated TemperatureBetula nana (Dwarf Birch)Amplified DMNT emissions; herbivory-induced levels were significantly higher at elevated temperatures.
Diurnal Cycle (Light/Dark)General Plant ResponseVolatile emission is often impaired during the dark/cool phase and shows a burst when light/warmth is restored. nih.gov

Ecological and Biological Functions of 4,8 Dimethylnona 1,3,7 Triene

Role in Plant Defensive Strategies

Plants are not passive victims of herbivory; they have evolved sophisticated defense systems. A key part of this defense is the production of herbivore-induced plant volatiles (HIPVs), with DMNT being a prominent example. nih.gov The emission of DMNT is not simply a result of tissue damage but an actively synthesized response to cues from attacking herbivores, such as caterpillars or aphids. nih.govresearchgate.net This chemical signal serves multiple defensive purposes, from recruiting aid to directly targeting the pest.

Indirect Defense: Attraction of Natural Enemies of Herbivores

One of the most well-documented roles of DMNT is in indirect defense, where it acts as a chemical "cry for help" to attract the natural enemies of the attacking herbivores. nih.gov This process, known as tritrophic interaction, benefits the plant by reducing the herbivore population.

DMNT is a key component of the volatile blend that guides predators and parasitoids to their prey. nih.gov Parasitoids, such as certain species of wasps, use these chemical cues to locate herbivorous larvae in which to lay their eggs, ultimately killing the host. youtube.com Similarly, predators are drawn to the scent of DMNT, which signals the presence of a potential meal. Research has identified several species of natural enemies that are attracted to this compound. researchgate.netpherobank.com For instance, the predatory mite Phytoseiulus persimilis, a natural enemy of the two-spotted spider mite (Tetranychus urticae), uses odors from infested plants to locate its prey. nih.govnih.gov Parasitoid wasps like Cotesia marginiventris and Microplitis croceipes are also known to be attracted by DMNT. pherobank.com

Table 1: Examples of Natural Enemies Attracted to 4,8-Dimethylnona-1,3,7-triene (DMNT)

SpeciesCommon NameRoleReference
Phytoseiulus persimilisPredatory MitePredator of spider mites researchgate.netpherobank.com
Neoseiulus womersleyiPredatory MitePredator of mites pherobank.comthegoodscentscompany.com
Cotesia marginiventrisParasitoid WaspParasitoid of lepidopteran larvae pherobank.com
Microplitis croceipesParasitoid WaspParasitoid of lepidopteran larvae pherobank.com
Deraeocoris brevisPredatory Plant BugGeneralist predator

Insects perceive volatile chemical compounds like DMNT through their olfactory system, which is primarily located on their antennae. researchgate.netyoutube.com These antennae are covered in specialized sensory hairs called sensilla, which house olfactory receptor neurons (ORNs). youtube.com The insect olfactory system is characterized by a unique class of odorant-gated ion channels. nih.gov These channels typically consist of two parts: a highly conserved co-receptor (Orco) and a highly variable odorant receptor (OR) that determines which specific molecules the neuron can detect. nih.gov

When airborne molecules of DMNT enter the sensilla, they bind to specific ORs on the surface of the ORNs. youtube.com This binding event triggers a signaling cascade that opens the ion channel, causing the neuron's membrane to depolarize. youtube.comnih.gov If the stimulus is strong enough, this depolarization generates electrical signals (action potentials) that travel along the neuron's axon to the insect's brain, where the information is processed, allowing the insect to recognize the scent and initiate a behavioral response, such as flying toward the source. youtube.comnih.gov Using techniques like gas chromatography coupled with electroantennography—which measures the electrical output from an antenna in response to specific odors—researchers have confirmed that DMNT is a neurally active compound for various insects, eliciting direct responses from their olfactory neurons. bioone.org

Direct Defense: Insecticidal and Anti-Herbivore Activities

Beyond summoning bodyguards, DMNT can also function as a direct defense for the plant by negatively impacting the herbivores themselves. This can manifest as repellency, toxicity, or interference with normal development.

Recent studies have revealed a potent insecticidal mechanism of DMNT involving the disruption of the peritrophic matrix (PM) in the midgut of certain insects. bioone.orgresearchgate.net The PM is a crucial non-cellular lining composed of chitin (B13524) and proteins that protects the delicate midgut epithelial cells from abrasive food particles and pathogens. nih.govbiorxiv.org It acts as a physical barrier and helps to compartmentalize the digestive process. nih.gov

In the case of the diamondback moth (Plutella xylostella), a major agricultural pest, exposure to DMNT causes severe damage to this protective matrix. bioone.org Research has shown that DMNT treatment leads to the rupture of the PM, compromising the gut's integrity. bioone.org The mechanism behind this involves the repression of a key gene, PxMucin, in the midgut cells. bioone.org Mucin proteins are essential for the structure and function of the PM. By inhibiting the expression of PxMucin, DMNT effectively dismantles this critical gut barrier, which can lead to leakage, secondary infections by gut microbes, and ultimately, the death of the insect. bioone.org

DMNT exhibits direct and detrimental effects on the life cycle of herbivorous insects, particularly during their vulnerable larval stages. One of the primary effects is repellency; preference tests have shown that larvae of pests like P. xylostella can sense DMNT and are actively repelled by it, which can deter feeding and protect the plant. bioone.org

Beyond repellency, exposure to DMNT can significantly reduce larval survival rates. researchgate.net Studies on transgenic Arabidopsis thaliana plants that overproduce DMNT showed high resistance to P. xylostella infestation, with significantly lower survival rates for the larvae feeding on them. researchgate.net This lethal effect is directly linked to the aforementioned disruption of the midgut. The compound's impact can also manifest as prolonged developmental duration or reduced body mass in surviving larvae, which can negatively affect their fitness and reproductive success in the adult stage. The specific effects can vary depending on the insect species and the concentration of the compound.

Table 2: Observed Direct Effects of DMNT on Herbivore Larvae

Insect SpeciesObserved EffectMechanism/NoteReference
Plutella xylostella (Diamondback Moth)RepellencyLarvae actively avoid DMNT. bioone.org
Plutella xylostella (Diamondback Moth)Increased MortalityCaused by disruption of the midgut peritrophic matrix. bioone.orgresearchgate.net
Plutella xylostella (Diamondback Moth)Reduced SurvivalObserved on plants engineered to produce high levels of DMNT. researchgate.net

Plant-Plant Communication and Defense Priming

DMNT serves as an airborne signal, facilitating communication between damaged and undamaged plants. This volatile compound can prime or directly induce defense mechanisms in neighboring plants, preparing them for a potential herbivore attack.

The perception of DMNT by neighboring plants can trigger a state of readiness, known as defense priming, allowing for a faster and more robust defense response upon subsequent attack. In some cases, DMNT can directly induce the production of defensive compounds without the need for a secondary stimulus.

Research has demonstrated this phenomenon in various plant species. In sweet potato (Ipomoea batatas), for instance, DMNT is the most abundant volatile released upon herbivory. pherobank.com Exposure to DMNT is sufficient to systemically induce the production of sporamin, a defensive protease inhibitor, in neighboring sweet potato plants. pherobank.comnih.govresearchgate.net This induction of sporamin is notably independent of the jasmonate signaling pathway, a common route for herbivore defense. pherobank.comnih.govresearchgate.net A study on different sweet potato cultivars revealed that the herbivory-resistant 'Tainong 57' both emits high levels of DMNT and responds to it by increasing sporamin activity, while the susceptible 'Tainong 66' does neither. pherobank.com This highlights the specificity of this single-volatile-mediated communication.

Similarly, in tea plants (Camellia sinensis), volatiles from insect-attacked plants can trigger resistance in their neighbors. nih.govthegoodscentscompany.com DMNT has been identified as a key compound in this process, inducing the accumulation of jasmonic acid (JA) in nearby intact plants, thereby enhancing their resistance to herbivores. nih.govthegoodscentscompany.com

Table 1: Documented Effects of DMNT-Mediated Plant-Plant Communication

Receiving Plant Species Key Induced Defense Response Signaling Pathway Independence Reference(s)
Sweet Potato (Ipomoea batatas) Increased Sporamin (Protease Inhibitor) Activity Jasmonate-Independent pherobank.comnih.govresearchgate.net
Tea (Camellia sinensis) Accumulation of Jasmonic Acid (JA) JA-Dependent nih.govthegoodscentscompany.com

Influence on Herbivore Behavior and Plant-Insect Interactions

DMNT plays a multifaceted role in mediating the interactions between plants and herbivorous insects. Its effects can be highly species-specific, acting as either an attractant or a repellent, thereby influencing host plant selection and herbivore fitness.

As a prominent component of the volatile blend emitted by damaged plants, DMNT provides a chemical cue that herbivores can use to locate potential hosts. The response to this cue, however, is not uniform across different insect species, leading to varied ecological outcomes.

The influence of DMNT on herbivore behavior is strikingly demonstrated by the contrasting responses of the Asian corn borer (Ostrinia furnacalis) and the diamondback moth (Plutella xylostella).

For the Asian corn borer, a significant pest of maize, DMNT acts as an attractant. researchgate.net Studies have shown that these larvae exhibit a preference for maize plants that have been pre-infested by other corn borers. researchgate.net The volatiles responsible for this attraction were identified as DMNT and another homoterpene, TMTT. researchgate.net Exogenous application of DMNT to maize seedlings increased their attractiveness to the larvae, confirming its role as a kairomone for this species. researchgate.net

In stark contrast, DMNT serves as a direct defense against the diamondback moth. For P. xylostella larvae, DMNT is not only repellent but also toxic. researchgate.net Research on Arabidopsis thaliana plants engineered to overexpress the enzyme responsible for DMNT biosynthesis showed significant resistance to this pest. nih.govresearchgate.net Further investigation revealed that DMNT kills the larvae by severely damaging the peritrophic matrix, a crucial protective barrier in the insect's midgut. nih.govresearchgate.net

Table 2: Species-Specific Behavioral Responses to DMNT

Herbivore Species Common Name Host Plant in Study Behavioral Response Reference(s)
Ostrinia furnacalis Asian Corn Borer Maize (Zea mays) Attraction researchgate.net
Plutella xylostella Diamondback Moth Arabidopsis thaliana Repulsion / Toxicity nih.govresearchgate.net

The behavioral response of insects to plant volatiles is rarely due to a single compound. Instead, it is the specific blend and ratio of different volatiles that often dictates the ultimate behavioral outcome. DMNT can act synergistically with other compounds to enhance an insect's response. For example, studies on the codling moth (Cydia pomonella) have indicated that apple volatiles can work in synergy with pear ester to increase the attraction of the moth. While DMNT alone may elicit a weak or no attraction in some predatory insects, its presence within a blend of other herbivore-induced volatiles can create a powerful attractant signal.

Interaction with Plant Physiological Processes

The primary and most well-documented interaction of DMNT with plant physiological processes is the induction and priming of defense pathways. When an undamaged plant perceives airborne DMNT, it triggers a cascade of internal signaling events. This leads to measurable physiological changes, such as the accumulation of defense-related phytohormones like jasmonic acid in tea plants or the synthesis of defensive proteins like sporamin in sweet potatoes. pherobank.comresearchgate.netnih.gov These responses represent a significant reallocation of the plant's metabolic resources towards defense in anticipation of a future threat. This preemptive activation of defense pathways is a key physiological adaptation mediated by volatile chemical cues.

Integration with Plant Hormonal Networks

The biosynthesis and emission of 4,8-dimethylnona-1,3,7-triene are intricately linked with the plant's hormonal signaling pathways, which are central to orchestrating defense responses against various biotic stresses. The interplay between different hormones, particularly jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET), forms a complex regulatory network that can either synergistically or antagonistically modulate the production of defense-related compounds like DMNT.

The induction of DMNT is strongly associated with the jasmonic acid pathway, a primary signaling cascade activated in response to damage from chewing herbivores. researchgate.net Herbivore feeding triggers the accumulation of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), which in turn activates the expression of genes involved in the synthesis of defense compounds, including terpene synthases responsible for DMNT production.

While the JA pathway is a primary driver of DMNT synthesis, the broader hormonal context, involving crosstalk with SA and ET, fine-tunes this response. Generally, the SA pathway, which is predominantly activated by biotrophic pathogens, and the JA/ET pathways, which respond to necrotrophic pathogens and herbivorous insects, exhibit a mutually antagonistic relationship. nih.govnih.govmdpi.comresearchgate.net This antagonism allows the plant to prioritize a specific defense strategy tailored to the nature of the attacker. For instance, high levels of SA can suppress JA-mediated responses, potentially leading to a downregulation of DMNT production when the plant is simultaneously challenged by a biotrophic pathogen and an herbivore. Conversely, the activation of the JA pathway can repress SA-dependent defenses. mdpi.com Ethylene often acts synergistically with JA in regulating defenses against herbivores and necrotrophic pathogens, and therefore can positively influence the production of JA-dependent volatiles like DMNT. nih.gov The final output of DMNT emission is thus a result of the complex integration of these hormonal signals, reflecting the plant's response to the specific combination of biotic stresses it encounters.

Impact on Plant Growth Responses and Defense Signaling

Beyond its role in indirect defense through the attraction of natural enemies, 4,8-dimethylnona-1,3,7-triene has direct effects on both the herbivore and the plant's own defense signaling pathways. Emerging research indicates that DMNT is not merely a signal but can also function as a direct defense compound and a modulator of the plant's internal defense network.

Studies have shown that DMNT can have direct toxic or repellent effects on herbivores. For instance, it has been demonstrated to act as a direct bioinsecticide against certain insect pests by disrupting the peritrophic matrix in their midgut. researchgate.net This direct defensive capability adds another layer to the functional significance of DMNT in plant protection.

Furthermore, the emission of DMNT can influence the defense status of the emitting plant and its neighbors. In a phenomenon known as plant-plant communication, volatile compounds released by a damaged plant can be perceived by nearby undamaged plants, priming or inducing their defense responses. DMNT has been identified as a key signaling molecule in this process, capable of triggering jasmonate-independent defense mechanisms in neighboring plants. This priming effect can lead to a faster and stronger defense response upon subsequent herbivore attack.

The production of defense compounds like DMNT is part of a larger physiological trade-off between growth and defense. The allocation of resources to synthesize and release these volatiles can divert resources from primary metabolic processes necessary for growth. Therefore, while DMNT plays a vital role in plant defense, its production is tightly regulated to balance the costs and benefits in different ecological contexts.

Influence of Abiotic and Biotic Factors on Ecological Role

The ecological functions of 4,8-dimethylnona-1,3,7-triene are not static but are dynamically influenced by a range of abiotic and biotic factors. These factors can modulate both the emission of DMNT and the responses of the organisms that perceive it, thereby shaping the outcome of ecological interactions.

Environmental Modulators of Emission and Function

Abiotic factors such as light and temperature play a crucial role in regulating the emission of DMNT. The release of many plant volatiles, including DMNT, often follows a diurnal rhythm, with emissions being significantly higher during the day. This is linked to the light-dependent nature of photosynthesis, which provides the metabolic precursors for terpene biosynthesis. Temperature can also affect the volatility of DMNT and the enzymatic reactions involved in its synthesis, with higher temperatures generally leading to increased emission rates up to an optimal point.

The type and feeding habits of the herbivore are critical biotic factors that influence the quantity and composition of the volatile blend emitted, including DMNT. Different herbivore species can induce distinct volatile profiles, which can, in turn, attract different sets of natural enemies. For example, chewing herbivores are potent inducers of DMNT, while the response to phloem-feeding insects can be more variable.

Impact of Symbiotic Relationships (e.g., Mycorrhizae) on Volatile Blends

Symbiotic relationships between plants and soil microorganisms, particularly arbuscular mycorrhizal fungi (AMF), can have a significant impact on plant physiology, including the production of defense compounds. AMF are known to enhance plant nutrient uptake and can also influence the plant's immune system.

Research has shown that mycorrhizal colonization can alter the profile of herbivore-induced volatile organic compounds. A study on Plantago lanceolata revealed that association with the AMF Glomus intraradices significantly modified the release of volatiles induced by herbivory. nih.gov Specifically, mycorrhizal plants emitted lower levels of several sesquiterpenes and the homoterpene DMNT compared to non-mycorrhizal plants when damaged by herbivores. nih.gov This suggests that AMF may modulate the plant's indirect defense strategy, potentially by influencing the allocation of resources to different defense pathways. nih.gov The effect of mycorrhizae on volatile emissions can be species-specific and dependent on the particular plant-fungus combination.

Chemical Transformations and Synthetic Approaches to 4,8 Dimethylnona 1,3,7 Triene and Its Derivatives

Organic Synthetic Methodologies for 4,8-Dimethylnona-1,3,7-triene

The synthesis of 4,8-dimethylnona-1,3,7-triene and its isomers can be achieved through several established organic chemistry reactions. These methods often leverage commercially available terpenoid precursors and classic olefination strategies to construct the characteristic C11 carbon skeleton.

Wittig Reactions and Other Olefination Strategies

The Wittig reaction is a cornerstone in the synthesis of alkenes and has been effectively employed to produce 4,8-dimethylnona-1,3,7-triene. This methodology involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone.

A well-documented procedure for the synthesis of the (E)-isomer involves the Wittig methylenation of (E)-geranial. nih.gov In this approach, methyltriphenylphosphonium (B96628) iodide is treated with a strong base, such as phenyllithium (B1222949), in an appropriate solvent like tetrahydrofuran (B95107) to generate the corresponding ylide. The subsequent reaction of this ylide with (E)-geranial, a C10 terpenoid aldehyde, yields (E)-4,8-dimethyl-1,3,7-nonatriene. nih.gov The choice of base and solvent system can be critical, with phenyllithium in tetrahydrofuran reportedly providing better yields than butyllithium-based systems. nih.gov

Alternative olefination strategies include the Negishi cross-coupling reaction. This palladium-catalyzed reaction couples an organozinc compound with an organic halide, providing a powerful tool for the formation of carbon-carbon bonds. The synthesis of (E)-4,8-dimethyl-1,3,7-nonatriene has been referenced in the context of double metal catalysis in cross-coupling reactions, highlighting its utility in the stereo- and regioselective synthesis of trisubstituted olefins.

Oxidative Cleavage and Terpenoid Precursor Utilization

The synthesis of 4,8-dimethylnona-1,3,7-triene often relies on the use of readily available terpenoid precursors. One key strategy involves the modification of these precursors through oxidative processes. For instance, the C10 monoterpene alcohol, geraniol, can be oxidized to the corresponding aldehyde, geranial. nih.gov This transformation is a critical step preceding the aforementioned Wittig reaction. Common methods for this oxidation include the Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide, or using other oxidizing agents like manganese dioxide or the Collins reagent (chromium trioxide-dipyridine complex). nih.gov

While direct oxidative cleavage of larger C15 sesquiterpenoids like nerolidol (B1678203) or farnesol (B120207) to the C11 skeleton of 4,8-dimethylnona-1,3,7-triene is a plausible synthetic strategy, specific literature examples detailing this exact transformation are less common. Such a strategy would theoretically involve the selective cleavage of a carbon-carbon double bond within the larger precursor molecule, for example, through ozonolysis followed by a reductive workup, to yield the desired C11 aldehyde or ketone, which could then be further elaborated.

Stereoselective Synthesis of (E) and (Z) Isomers

The stereochemistry of the double bonds in 4,8-dimethylnona-1,3,7-triene is crucial, and methods have been developed to selectively synthesize the (E) and (Z) isomers. The stereochemical outcome of the Wittig reaction, for example, is highly dependent on the nature of the ylide and the reaction conditions.

For the synthesis of the (E)-isomer, the reaction typically starts with a precursor that already contains the desired (E) configuration, such as (E)-geranial. nih.gov The subsequent Wittig methylenation generally preserves the stereochemistry of the existing double bond. Stabilized Wittig reagents also tend to favor the formation of (E)-alkenes.

Conversely, the synthesis of (Z)-alkenes via the Wittig reaction often employs non-stabilized ylides under salt-free conditions. The Schlosser modification of the Wittig reaction provides another route to (E)-alkenes with high stereoselectivity, by deprotonating the intermediate betaine (B1666868) with a strong base at low temperature, allowing for equilibration to the more stable threo-betaine before the final elimination step. While these are general principles for achieving stereoselectivity, specific documented procedures for the synthesis of (Z)-4,8-dimethylnona-1,3,7-triene using these methods require further investigation in the chemical literature.

Chemical Reactivity and Transformation Pathways

The multiple double bonds in the structure of 4,8-dimethylnona-1,3,7-triene make it susceptible to a range of chemical transformations, particularly oxidation and reduction reactions.

Oxidation Reactions and Formation of Oxygenated Derivatives (e.g., Epoxides)

The carbon-carbon double bonds in 4,8-dimethylnona-1,3,7-triene are reactive sites for oxidation. A common transformation is epoxidation, which involves the addition of an oxygen atom across a double bond to form a three-membered ring structure known as an epoxide. This reaction is typically carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. masterorganicchemistry.comorgosolver.comleah4sci.com

The epoxidation of an alkene with a peroxy acid is a concerted reaction where the new C-O bonds are formed on the same face of the double bond, resulting in a syn addition. masterorganicchemistry.com Given that 4,8-dimethylnona-1,3,7-triene possesses three double bonds with differing degrees of substitution, the selectivity of epoxidation would depend on the steric and electronic properties of each double bond. Generally, more electron-rich (more substituted) double bonds react faster with electrophilic oxidizing agents like m-CPBA.

Reduction Reactions to Saturated Hydrocarbons

The double bonds of 4,8-dimethylnona-1,3,7-triene can be reduced to single bonds, converting the triene into the corresponding saturated hydrocarbon, 4,8-dimethylnonane. The most common method for this transformation is catalytic hydrogenation. masterorganicchemistry.com This process involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com

Substitution Reactions with Electrophiles

While 4,8-Dimethylnona-1,3,7-triene (DMNT) is rich in π-electrons, its reactivity towards electrophiles is predominantly characterized by addition reactions rather than substitution, due to the unsaturated nature of the molecule. The conjugated triene system is susceptible to attack by electrophiles, leading to the formation of resonance-stabilized carbocation intermediates.

The reaction mechanism typically involves the initial attack of an electrophile (E+) on one of the double bonds. For a conjugated system like the one in DMNT, the terminal double bond (C1=C2) is often the initial site of protonation or attack, which generates a resonance-stabilized allylic carbocation. The positive charge can be delocalized across multiple carbon atoms (e.g., C2, C4). A subsequent attack by a nucleophile (Nu-) can then occur at any of the electron-deficient carbons. fiveable.melibretexts.org

Depending on the position of the nucleophilic attack, various addition products can be formed. For a conjugated diene system, this leads to 1,2- and 1,4-addition products. In the extended conjugated system of a triene like DMNT, a wider array of products, including 1,2-, 1,4-, and 1,6-addition products, is theoretically possible.

The distribution of these products is governed by principles of kinetic and thermodynamic control. fiveable.me

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. This is often the 1,2-addition product, as it arises from the attack of the nucleophile on the carbocation carbon closest to the initial electrophilic attack, involving a lower energy transition state.

Thermodynamic Control: At higher temperatures, the reaction equilibrium favors the most stable product, which is often the 1,4- (or 1,6-) addition product. This product frequently features a more substituted, and thus more stable, internal double bond.

While these general principles of electrophilic addition to conjugated systems are well-established, specific studies detailing the electrophilic addition or substitution reactions on 4,8-Dimethylnona-1,3,7-triene are not extensively documented in the surveyed literature. The reactivity would be analogous to other acyclic terpenes with conjugated double bonds.

Polymerization Potential of Unsaturated Bonds

The structure of 4,8-Dimethylnona-1,3,7-triene, featuring a conjugated system of double bonds, makes it a viable monomer for polymerization. Acyclic terpenes containing conjugated diene or triene systems are recognized as sustainable, bio-based monomers for producing elastomers and other polymeric materials. scilit.comnih.gov The polymerization of structurally similar terpenes, such as myrcene (B1677589) and farnesene, has been extensively studied and provides insight into the potential of DMNT. nih.govnih.gov

Several polymerization techniques can be applied to these bio-based monomers:

Coordination-Insertion Polymerization: This method, often employing Ziegler-Natta or other metal-based catalysts (e.g., neodymium-based systems), allows for stereospecific polymerization. scilit.comnih.gov This control over the microstructure (e.g., cis vs. trans configuration of the resulting polymer backbone) is crucial for determining the physical properties of the final material, such as its elasticity. For instance, neodymium-based catalysts have been used for the stereoregular polymerization of myrcene and farnesene, yielding polymers with a high percentage of 1,4-cis microstructure. nih.gov

Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used. RAFT polymerization of β-myrcene has been shown to produce polymers with a high degree of 1,4-addition. researchgate.net

Copolymerization: DMNT could potentially be copolymerized with other monomers, such as styrene (B11656) or glycidyl (B131873) methacrylate, to create block copolymers with tailored properties. researchgate.net This approach combines the properties of the bio-based terpene with those of conventional monomers.

The polymerization of DMNT would likely proceed via the conjugated 1,3-diene portion of the molecule, with the isolated double bond at the 7-position potentially remaining as a pendant group that could be used for subsequent post-polymerization modification. The resulting poly(DMNT) would be a bio-based polymer with potential applications as an elastomer, similar to poly(myrcene) and poly(farnesene). scilit.com

Table 1: Polymerization Methods for Acyclic Terpenes and Their Relevance to DMNT

Polymerization Method Typical Catalyst/Agent Key Features Resulting Polymer Properties Potential for DMNT
Coordination-Insertion Neodymium-based Ziegler-Natta catalysts High stereocontrol (e.g., high 1,4-cis content) Elastomeric materials with controlled microstructure High; would allow for synthesis of stereoregular poly(DMNT).
RAFT Polymerization MPEA (controller), AIBN (initiator) Controlled polymerization, low polydispersity Well-defined polymers and block copolymers High; suitable for creating well-defined polymer architectures.
Emulsion Polymerization N/A (process) Environmentally friendly (uses water as dispersant) Production of waterborne latexes Moderate to High; would be a sustainable method for polymer production. researchgate.net

Synthesis of Analogs and Bioactive Derivatives

Derivatization Strategies for Modified Biological Activity (e.g., DMNT-OH)

Modifying the structure of 4,8-Dimethylnona-1,3,7-triene through the introduction of functional groups is a key strategy for altering its physicochemical properties and, consequently, its biological activity. The introduction of a hydroxyl (-OH) group to create a derivative such as "DMNT-OH" would significantly increase the molecule's polarity, potentially enhancing its interaction with biological targets or altering its bioavailability.

Several synthetic strategies can be proposed for the hydroxylation of DMNT:

Epoxidation Followed by Ring-Opening: A common and effective method for functionalizing alkenes is epoxidation. The double bonds in DMNT can be converted to epoxides using reagents like meta-chloroperoxybenzoic acid (mCPBA). The regioselectivity of this reaction would likely favor the more electron-rich double bonds. The resulting epoxide can then be opened under acidic or basic conditions with a nucleophile, such as water, to yield a diol (a molecule with two hydroxyl groups). This method is widely used for the functionalization of terpenes. acs.org

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of a hydroxyl group across a double bond. Treating DMNT with a borane (B79455) reagent (e.g., BH₃•THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base would lead to the formation of an alcohol. This method is highly regioselective, typically adding the hydroxyl group to the less substituted carbon of the double bond.

Oxymercuration-Demercuration: This reaction sequence results in the Markovnikov addition of a hydroxyl group across a double bond. It involves treating the alkene with mercury(II) acetate (B1210297) in aqueous solution, followed by reduction with sodium borohydride. This would place the hydroxyl group on the more substituted carbon of one of the double bonds in DMNT.

Conjugate Addition of a Masked Hydroxyl Group: For conjugated systems, it is possible to use silyl-cuprate reagents, which act as a masked hydroxyl group, to perform a conjugate addition. nih.gov This would involve a 1,4- or 1,6-addition of the silyl (B83357) group, which can later be converted to a hydroxyl group through oxidative cleavage.

The choice of synthetic route would determine the position and stereochemistry of the hydroxyl group on the DMNT backbone, leading to a variety of distinct isomers of DMNT-OH, each with potentially unique biological activities.

Structure-Activity Relationship Studies for Derivatives

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. doaj.orgresearchgate.net For terpenes, which exhibit a wide range of biological activities including insecticidal properties, SAR studies help in designing more potent and selective analogs. nih.govresearchgate.net

While specific SAR studies on derivatives of 4,8-Dimethylnona-1,3,7-triene are not widely available, general principles derived from studies on other insecticidal terpenes can be applied. Key molecular descriptors that often correlate with the insecticidal activity of terpenes include: doaj.orgresearchgate.netnih.gov

Lipophilicity (logP): This parameter describes how well a compound partitions between an oily and an aqueous phase. It is critical for the compound's ability to penetrate the insect cuticle and reach its target site. The hydrocarbon backbone of DMNT makes it quite lipophilic. Introducing polar groups, such as a hydroxyl group to form DMNT-OH, would decrease its logP, which could either increase or decrease its activity depending on the optimal lipophilicity for the target.

Presence of Functional Groups: The type and position of functional groups are critical. For example, the presence of phenolic hydroxyl groups (like in carvacrol (B1668589) and thymol) or epoxide groups can significantly impact larvicidal activity. nih.gov Studies have shown that while phenolic groups can enhance activity, epoxide groups sometimes hinder it. nih.gov Derivatization of DMNT would allow for the introduction of such groups to probe their effect.

Molecular Shape and Size: Steric factors, described by parameters like molar volume and surface area, influence how well a molecule fits into the binding site of a target protein, such as an enzyme or receptor. researchgate.net Modifications to the DMNT structure would alter its shape and could lead to improved binding and higher efficacy.

By systematically synthesizing derivatives of DMNT (e.g., various isomers of DMNT-OH, epoxides, or ketones) and evaluating their biological activity, a robust SAR model could be developed. This model would help in identifying the key structural features required for optimal activity and guide the design of new, more effective bioactive compounds based on the DMNT scaffold.

Advanced Analytical and Methodological Approaches for 4,8 Dimethylnona 1,3,7 Triene Research

Chromatographic and Spectrometric Techniques for Volatile Analysis

The accurate identification and quantification of DMNT are primarily achieved through the coupling of high-resolution chromatographic separation with sensitive spectrometric detection. These methods allow researchers to analyze the intricate blend of volatiles that plants release in response to environmental stimuli. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like DMNT. nih.govresearchgate.net In this method, a sample containing volatiles is injected into the gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nih.gov This combination of retention time from the GC and the mass spectrum from the MS provides high confidence in compound identification. nih.gov

GC-MS is routinely used to determine the chemical identities of volatiles emitted from plants, such as rice, after insect damage. nih.gov For instance, studies have used GC-MS to identify DMNT as a major herbivore-induced volatile in Basella alba leaves and to quantify its increased emission in resistant hot pepper genotypes. researchgate.netnih.gov The technique is sensitive enough to detect the trace amounts of DMNT released by plants and can be used to compare the volatile profiles of plants under different conditions, such as herbivore attack versus mechanical damage. researchgate.netslu.se

ParameterSpecificationSource
Column Type BPX-5 (5% phenyl polysilphenylene-siloxane)
Retention Index (RI) 1084 (on a non-polar column) nist.gov
Typical Temperature Program Start at 50°C, ramp at 5°C/min
Detection Electron Impact Mass Spectrometry (EI-MS) nih.gov

Automatic Thermal Desorption (ATD) coupled with GC-MS is a powerful, solvent-free method for the analysis of volatile and semi-volatile compounds collected on sorbent tubes. researchgate.net This technique is particularly useful for dynamic profiling, which involves monitoring the changes in volatile emissions over time. In ATD, the sorbent tube containing the trapped analytes is heated, and a flow of inert gas transfers the desorbed compounds directly into the GC-MS system. chromatographyonline.com This automated process enhances sensitivity through preconcentration and allows for high-throughput analysis. nih.gov

ATD-GC-MS has been widely applied in studying the dynamic changes of volatile components in various contexts, including food science and the analysis of plant fragrances. researchgate.netresearchgate.net For example, it has been used to analyze the aroma profiles of tea during processing and to monitor volatile oxidation products in food matrices. researchgate.netresearchgate.net This methodology is well-suited for research on DMNT, where understanding the timing and rate of its emission in response to stimuli like herbivory is crucial. slu.se The technique allows for the continuous sampling and analysis of volatiles from a system, providing a detailed picture of the dynamic processes involved in plant defense signaling. nih.gov

For exceptionally complex volatile samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capabilities compared to traditional one-dimensional GC. mdpi.comgcms.cz This technique employs two different GC columns connected by a modulator. gcms.cz The modulator traps small, sequential portions of the effluent from the first column and rapidly re-injects them onto the second, faster-separating column. gcms.cz The result is a two-dimensional chromatogram with much greater peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a 1D system. mdpi.com

Feature1D GC-MSGC×GC-TOF-MSSource
Peak Capacity LowerSignificantly Higher mdpi.com
Resolution GoodSuperior, separates co-eluting peaks gcms.cz
Sensitivity GoodEnhanced mdpi.com
Compounds Identified Hundreds (e.g., ~350 in wine)Over a Thousand (in the same wine) mdpi.com
Application Routine volatile analysisIn-depth analysis of complex mixtures ives-openscience.eu

Volatile Collection and Sampling Methods

The first step in analyzing airborne metabolites like DMNT is their effective collection from the source. The choice of sampling method is critical as it must efficiently trap the volatiles without introducing contaminants or altering the natural emission profile.

In situ enclosure techniques involve sampling volatile organic compounds directly from their source within a contained environment. ebrary.net This is often achieved by placing whole plants, plant parts, or other biological sources inside closed chambers made of non-reactive materials like glass. ebrary.netmdpi.com The air within this enclosure, containing the emitted volatiles, is then sampled. These techniques are designed to minimize background contamination from the surrounding air. ebrary.net

Dynamic headspace sampling is a common in situ method where air is actively pulled or pushed through the enclosure and then through a trap containing an adsorbent material. nih.gov This allows for the collection of volatiles over a specific period, providing a time-integrated sample of emissions. Various devices, from small glass containers to larger, high-throughput glass chambers, have been developed for this purpose, enabling researchers to conduct replicated studies under controlled laboratory conditions. nih.govebrary.net These methods are essential for studying induced volatile emissions, such as the release of DMNT from plants after herbivory or exposure to abiotic stress. nih.gov

Closed-loop stripping analysis (CLSA) is a highly sensitive dynamic headspace technique used to collect and concentrate volatiles from a biological source. researchgate.net In this system, the air from the headspace of an enclosed sample is continuously circulated by a pump through a small adsorbent trap (often containing charcoal) and then back into the enclosure. ebrary.netresearchgate.net This closed loop allows for the gradual accumulation of even trace-level volatiles onto the trap over extended sampling periods (e.g., 4 hours or more). researchgate.net

One of the main advantages of CLSA is the high signal-to-noise ratio that can be achieved, making it ideal for detecting compounds emitted at very low rates. researchgate.net The collected volatiles can be recovered from the trap either by solvent elution or thermal desorption for subsequent GC-MS analysis. researchgate.net CLSA has been successfully used to analyze herbivore-induced volatiles from plants like lima bean and apple foliage, providing detailed profiles of the emitted compounds, including DMNT. slu.seresearchgate.net The equipment is relatively inexpensive and can be adapted for fieldwork. researchgate.net

Chemometric and Data Analytical Methods

Chemometrics and advanced data analysis have become indispensable for interpreting the complex datasets generated in DMNT research. These methods allow for the identification of patterns and correlations that might not be apparent through simple statistical analysis.

Multivariate Statistical Analysis (e.g., Partial Least Squares-Discriminant Analysis (PLS-DA))

Multivariate statistical analysis is a powerful tool for handling the large, multidimensional datasets that arise from the analysis of plant volatiles. scirp.org Techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are frequently employed to reduce data dimensionality and identify key discriminating compounds. scirp.orgmetwarebio.com

PLS-DA, a supervised method, is particularly useful for maximizing the separation between predefined groups of samples. metwarebio.com It combines dimensionality reduction with group information, making it effective for both feature selection and classification. metwarebio.com In the context of DMNT research, PLS-DA can be used to distinguish between different plant cultivars, geographical origins, or plants subjected to various treatments based on their volatile profiles, with DMNT often emerging as a significant discriminant compound. mdpi.com For instance, studies on Greek extra virgin olive oils have utilized PLS-DA to classify samples, highlighting DMNT as a key volatile marker. mdpi.com

The reliability of PLS-DA models is crucial, and validation methods such as permutation testing are employed to assess their statistical significance. nih.gov While powerful, it is important to be aware of the potential for overfitting with PLS-DA, especially with small sample sizes. unl.edu

Multivariate Analysis TechniqueDescriptionApplication in Volatile ResearchKey Considerations
Principal Component Analysis (PCA)An unsupervised method that reduces data dimensionality by identifying principal components that capture the most variance.Initial data exploration, outlier detection, and visualization of overall data structure. metwarebio.comDoes not use group information, which may lead to poor separation of complex biological samples. metwarebio.com
Partial Least Squares-Discriminant Analysis (PLS-DA)A supervised method that maximizes separation between predefined groups by incorporating class labels. metwarebio.comClassification of experimental groups, identification of biomarkers like DMNT, and predictive modeling. metwarebio.commdpi.comRisk of overfitting; requires careful validation through methods like permutation testing. nih.govunl.edu
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA)A variation of PLS-DA that separates the data into predictive and orthogonal (uncorrelated) components, improving model interpretation. metwarebio.comFilters out noise and irrelevant variation, making it easier to identify the most important variables for group separation.Similar to PLS-DA, validation is critical to ensure model reliability. unl.edu

Time Series Expression Miner (STEM) for Emission Kinetics Analysis

Understanding the temporal dynamics of DMNT emission is crucial for elucidating its biological function. The Short Time-series Expression Miner (STEM) is a clustering algorithm specifically designed for analyzing short time-series gene expression data. cmu.eduucla.edu It helps to identify significant temporal expression profiles and the genes associated with them.

In the context of DMNT research, STEM can be applied to analyze the expression patterns of genes involved in its biosynthesis over time, particularly in response to stimuli like herbivory or pathogen attack. By clustering genes with similar expression kinetics, researchers can identify co-regulated genes and potential regulatory networks controlling DMNT production. For example, a study on the effect of elevated night-time temperatures on birch trees showed a significant increase in DMNT emissions, and tools like STEM could be used to analyze the corresponding changes in gene expression over time. nih.gov

Molecular Biology Techniques in Pathway Characterization

The elucidation of the biosynthetic pathway of DMNT and its regulation relies heavily on a suite of molecular biology techniques. These methods allow for the identification of key genes and enzymes, as well as the intricate regulatory networks that control their activity.

Transcriptomic and Metabolomic Profiling

Integrated transcriptomic and metabolomic analyses have become a cornerstone of research into terpenoid biosynthesis, including that of DMNT. cambridge.orgnih.govresearchgate.netfrontiersin.org Transcriptomics, often performed using RNA sequencing, provides a snapshot of all the gene transcripts in a sample, revealing which genes are active at a given time. Metabolomics, on the other hand, identifies and quantifies the small molecules (metabolites) present, including DMNT and its precursors.

By combining these two "omics" approaches, researchers can correlate changes in gene expression with alterations in metabolite profiles. For instance, an increase in the transcript levels of a specific terpene synthase gene that coincides with a rise in DMNT concentration strongly suggests that the gene encodes an enzyme involved in DMNT biosynthesis. researchgate.net This integrated approach has been successfully used to identify candidate genes in various plants. cambridge.orgfrontiersin.orgmdpi.com

"Omics" TechniqueInformation ProvidedApplication in DMNT ResearchExample Finding
Transcriptomics (RNA-Seq)Provides a comprehensive profile of gene expression (transcripts).Identifies genes that are upregulated or downregulated in response to stimuli that trigger DMNT production. mdpi.comIdentification of terpene synthase genes with expression patterns that correlate with DMNT emission. researchgate.net
Metabolomics (GC-MS, LC-MS)Identifies and quantifies the complete set of metabolites in a sample.Measures the concentration of DMNT, its precursors, and other related compounds. frontiersin.orgConfirmation of the presence and altered levels of DMNT following experimental treatments. frontiersin.org

Gene Silencing and Overexpression Studies

Once candidate genes involved in the DMNT biosynthetic pathway are identified through transcriptomics and other methods, their function is typically confirmed using gene silencing and overexpression techniques.

Gene silencing , often achieved through RNA interference (RNAi), involves reducing the expression of a specific gene. If silencing a candidate gene leads to a decrease in DMNT production, it provides strong evidence for that gene's involvement in the pathway. nih.gov

Conversely, overexpression studies involve inserting a gene into an organism to increase the production of the corresponding protein. mdpi.com If overexpressing a candidate terpene synthase gene results in an increased emission of DMNT, it confirms the gene's function. acs.org These techniques have been instrumental in functionally characterizing the genes responsible for the synthesis of various terpenoids. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 4,8 Dimethylnona 1,3,7 Triene

Molecular Structure and Conformational Analysis

Computational methods are instrumental in elucidating the three-dimensional structure and energetic landscape of flexible molecules like 4,8-dimethylnona-1,3,7-triene.

Public databases provide computed properties for the (E)-isomer of 4,8-dimethylnona-1,3,7-triene, which are derived from computational models. nih.govnih.gov These properties offer a baseline understanding of the molecule's characteristics.

Table 1: Computed Properties of (E)-4,8-Dimethylnona-1,3,7-triene

Property Value Source
Molecular Formula C₁₁H₁₈ nih.gov
Molecular Weight 150.26 g/mol nih.gov
XLogP3 4.6 nih.gov
Hydrogen Bond Donor Count 0 foodb.ca
Hydrogen Bond Acceptor Count 0 foodb.ca
Rotatable Bond Count 4 foodb.ca
Polar Surface Area 0 Ų foodb.ca
Refractivity 54.05 m³·mol⁻¹ foodb.ca

This data is computationally generated and available in public chemical databases.

4,8-Dimethylnona-1,3,7-triene exists as stereoisomers, primarily the (E) and (Z) configurations at the C3-C4 double bond. nist.govnist.gov These isomers can exhibit different biological activities. For instance, in lima bean plants, the (Z)-isomer is co-emitted with the more common (E)-isomer (also known as DMNT) in response to herbivory, and there are indications that the efficiency of attracting parasitoids differs between the isomers.

Computational methods like Molecular Dynamics (MD) simulations can be used to study the conformational flexibility and the energy barriers to interconversion between different isomers. For the related compound octa-1,3,7-triene, MD simulations have been suggested as a way to model thermal stability and isomerization pathways. Such studies for 4,8-dimethylnona-1,3,7-triene could quantify the relative stabilities of the (E) and (Z) isomers and the dynamics of their interconversion, providing a deeper understanding of their natural abundance and ecological roles.

Computational Modeling of Biological Interactions

The ecological function of 4,8-dimethylnona-1,3,7-triene as a semiochemical is mediated by its interaction with biological receptors, a process that can be effectively modeled using computational techniques.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique is particularly valuable for studying the interactions between semiochemicals like 4,8-dimethylnona-1,3,7-triene and the olfactory receptors (ORs) or odorant-binding proteins (OBPs) of insects.

A study on the leaf beetle Chrysomela lapponica, which has populations that feed on different host plants (willow and birch), utilized computational modeling to investigate the role of olfaction in host plant shifts. ulb.ac.be The volatile profiles of the host plants were analyzed, and 4,8-dimethylnona-1,3,7-triene was found to be emitted at high rates by birch. ulb.ac.be To understand how the beetle detects this compound, the researchers performed structural modeling of the three most differentially expressed OBPs and conducted docking studies with 22 host volatiles, including 4,8-dimethylnona-1,3,7-triene. ulb.ac.be These studies indicated that the ligands bind with varying affinities to the different OBPs, suggesting that the evolution of specific OBPs and ORs in this beetle facilitated its ability to use birch as a host plant by detecting its characteristic volatiles. ulb.ac.be

While detailed binding energy data from this specific study is not fully available, the research highlights the power of docking to generate hypotheses about ligand-receptor interactions in insects. ulb.ac.be The use of docking to predict new ligands for insect ORs is a growing field of research, with 4,8-dimethylnona-1,3,7-triene being identified as an attractant for the snowberry fly, Rhagoletis zephyria, through such approaches. researchgate.net

The role of 4,8-dimethylnona-1,3,7-triene as a key signaling molecule in plant defense is well-documented. It is released by plants in response to herbivore damage and serves to attract natural enemies of the herbivores, such as predatory mites and parasitoid wasps. thegoodscentscompany.com This phenomenon is a form of indirect plant defense.

While direct predictive modeling of this ecological activity is complex, computational approaches can contribute by:

Quantitative Structure-Activity Relationship (QSAR) models: These models could potentially correlate the structural features of 4,8-dimethylnona-1,3,7-triene and related compounds with their efficacy in attracting specific predators or parasitoids.

Modeling of volatile dispersal: Computational fluid dynamics could be used to model the dispersal of the volatile plume of 4,8-dimethylnona-1,3,7-triene from a damaged plant, helping to predict the active space within which it can be detected by insects.

These modeling approaches, when combined with experimental data, can lead to a more predictive understanding of the ecological consequences of the emission of 4,8-dimethylnona-1,3,7-triene.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions, including the biosynthesis and synthetic preparation of 4,8-dimethylnona-1,3,7-triene.

The biosynthesis of (E)-4,8-dimethylnona-1,3,7-triene in plants occurs via the oxidative degradation of the sesquiterpenoid (E)-nerolidol, a reaction catalyzed by cytochrome P450 enzymes. In some cases, it can also be formed through the degradation of triterpenes. grafiati.com Computational methods, particularly Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can be used to model the reaction mechanism within the enzyme's active site. Such models can help to identify key amino acid residues involved in catalysis and explain the stereospecificity of the reaction.

In organic synthesis, one method to prepare (E)-4,8-dimethylnona-1,3,7-triene involves the palladium-catalyzed hydrovinylation of terminal dienes. Computational chemistry, specifically DFT, can be used to study the catalytic cycle of such reactions. For example, in related palladium-catalyzed reactions, DFT calculations have been used to investigate the energies of intermediates and transition states, providing insights into the factors that control the reaction's efficiency and selectivity. These computational approaches can aid in the optimization of existing synthetic routes and the design of new ones.

Future Research Directions and Applications of 4,8 Dimethylnona 1,3,7 Triene

Advancing Biosynthesis and Regulatory Understanding

A deeper comprehension of how DMNT is synthesized and how its emission is controlled is fundamental to harnessing its full potential. Future research should focus on unraveling the intricate molecular machinery governing its production.

Unraveling Novel Biosynthetic Enzymes and Pathways

The primary biosynthetic route to DMNT is understood to be the oxidative degradation of the C15 sesquiterpene alcohol (E)-nerolidol. This conversion is catalyzed by specific cytochrome P450 monooxygenases (P450s). However, the full spectrum of enzymes and alternative pathways is yet to be elucidated.

Recent studies have revealed the existence of alternative biosynthetic routes. For instance, in the roots of Arabidopsis thaliana, DMNT can be generated through the degradation of the C30 triterpenoid, arabidiol (B1261647), indicating that its biosynthesis is not solely dependent on nerolidol (B1678203). thegoodscentscompany.com This discovery opens up new research questions about the prevalence of this alternative pathway in other plant species and the specific enzymes involved.

Future research should aim to:

Identify and characterize novel P450s and other enzymes responsible for DMNT production in a wider range of plant species. This will provide a more comprehensive picture of the evolutionary diversification of this important signaling molecule.

Investigate the contribution of alternative precursors beyond (E)-nerolidol and arabidiol to DMNT biosynthesis.

Elucidate the subcellular localization of the entire biosynthetic pathway, from precursor generation to the final conversion to DMNT.

Table 1: Key Enzymes in the Biosynthesis of 4,8-Dimethylnona-1,3,7-triene

Enzyme FamilySpecific EnzymePlant SpeciesPrecursorReference(s)
Cytochrome P450CYP82G1Arabidopsis thaliana(E)-nerolidol, (E,E)-geranyllinalool thegoodscentscompany.com
Cytochrome P450CYP92C5Zea mays (Maize)(E)-nerolidol mdpi.com
Cytochrome P450PIP450Phaseolus lunatus (Lima bean)(E)-nerolidol
UnknownUnknownArabidopsis thaliana (roots)Arabidiol (a C30 triterpenoid) thegoodscentscompany.com

Detailed Regulatory Networks Governing Volatile Emission

The emission of DMNT is tightly regulated, primarily induced by herbivore feeding. This induction is largely mediated by the jasmonic acid (JA) signaling pathway. However, evidence suggests the existence of more complex regulatory networks. For example, in sweet potato, DMNT can induce defense responses in neighboring plants without elevating JA levels, pointing towards a JA-independent signaling mechanism. researchgate.net

Recent research has begun to identify specific transcription factors that control the expression of DMNT biosynthetic genes. In birch (Betula platyphylla), the transcription factor BpWRKY6 has been shown to directly bind to the promoter of the BpCYP82G1 gene, a key enzyme in DMNT synthesis, thereby increasing its expression and the subsequent emission of DMNT. researchgate.net

Future research in this area should focus on:

Identifying the full suite of transcription factors that regulate DMNT biosynthetic genes in different plant species and in response to various environmental cues.

Investigating the role of other phytohormones , such as salicylic (B10762653) acid and ethylene (B1197577), and their crosstalk with the JA pathway in modulating DMNT emission.

Exploring the influence of epigenetic modifications , such as DNA methylation and histone modification, on the regulation of DMNT biosynthetic genes.

Unraveling the signaling pathways involved in the perception of DMNT by neighboring plants and the subsequent induction of their defenses.

Expanding Ecological Functionality

The ecological roles of DMNT are multifaceted, extending beyond the well-established attraction of natural enemies of herbivores. A broader investigation into its trophic interactions and ecosystem services is warranted.

Investigating Broader Trophic Interactions and Ecosystem Services

DMNT is a classic example of a herbivore-induced plant volatile (HIPV) that functions as a synomone, attracting predators and parasitoids to the damaged plant. This "cry for help" is a cornerstone of indirect plant defense. However, the influence of DMNT extends to other trophic levels and ecological processes.

For instance, DMNT has been shown to have a dual role, not only attracting natural enemies but also, in some cases, attracting the herbivores themselves. The Asian corn borer (Ostrinia furnacalis) is attracted to the DMNT released by maize, a finding that complicates its use in pest management but also offers opportunities for "attract and kill" strategies. researchgate.net Furthermore, DMNT can act as a direct defense, with studies showing it can be toxic to certain insect larvae, such as the diamondback moth (Plutella xylostella), by disrupting their midgut. researchgate.net

Future ecological research should aim to:

Investigate the impact of DMNT on below-ground interactions , such as its influence on soil microbial communities and root-feeding herbivores.

Explore the role of DMNT in plant-plant communication , particularly its ability to prime the defenses of neighboring plants against future herbivore attacks. elifesciences.orgnih.gov

Assess the contribution of DMNT to broader ecosystem services , such as pollination, by examining its effects on pollinator behavior.

Characterize the full range of organisms that respond to DMNT, including other herbivores, hyperparasitoids, and even vertebrates.

Understanding Climate Change Impacts on Emission and Function

Climate change is predicted to have significant impacts on plant-insect interactions, and the emission of volatile organic compounds like DMNT is no exception. Changes in temperature and atmospheric CO2 concentrations can alter the biosynthesis and release of these crucial signaling molecules.

Studies have shown that elevated temperatures can lead to increased emissions of DMNT. For example, in dwarf birch, herbivory-induced DMNT emissions were 2.5 times higher at elevated temperatures. Conversely, the effects of elevated CO2 on DMNT emission appear to be more variable and species-dependent. Some studies have reported a decrease in the emission of certain herbivore-induced volatiles under elevated CO2, which could potentially disrupt the attraction of natural enemies. thegoodscentscompany.com

Key areas for future research include:

Conducting long-term studies to assess the interactive effects of multiple climate change factors (e.g., temperature, CO2, drought) on DMNT emission and its ecological consequences.

Investigating the physiological and molecular mechanisms by which climate change factors alter DMNT biosynthesis and emission.

Evaluating how changes in DMNT emission under future climate scenarios will affect multitrophic interactions and the efficacy of biological control.

Table 2: Reported Effects of Abiotic Factors on 4,8-Dimethylnona-1,3,7-triene Emission

Abiotic FactorPlant SpeciesObserved Effect on DMNT EmissionReference(s)
Elevated TemperatureBetula nana (Dwarf birch)Increased emission in response to herbivory.
DroughtAlnus glutinosa (Black alder)Earlier and stronger induction of emission in response to herbivory. nih.gov
Elevated CO2Brassica oleracea (Cabbage)Potential for altered emission affecting natural enemy orientation. thegoodscentscompany.com

Innovative Applications in Sustainable Agriculture

The rich ecological functions of DMNT provide a foundation for developing novel and sustainable pest management strategies. By harnessing its natural properties, it is possible to create environmentally friendly alternatives to conventional pesticides.

One of the most explored applications is in "push-pull" strategies, where DMNT could be used as a component of a blend to "push" pests away from the main crop and "pull" them towards a trap crop. thegoodscentscompany.com However, recent research suggests that the role of DMNT in some established push-pull systems may be more complex than initially thought. researchgate.net

DMNT also holds promise as a direct-acting biopesticide. Its ability to kill certain insect larvae upon ingestion opens the door for the development of novel bio-insecticidal formulations. researchgate.net Furthermore, its repellent properties against certain pests, such as the Asian citrus psyllid, a vector of citrus greening disease, are being investigated for crop protection. rothamsted.ac.uk

Future research and development in this area should focus on:

Developing effective and stable formulations for the controlled release of DMNT in the field, overcoming its volatility.

Designing and testing novel "attract and kill" and "push-pull" strategies that incorporate a more nuanced understanding of DMNT's dual attractive and repellent properties.

Screening for synergistic or antagonistic effects of DMNT when combined with other semiochemicals to create more potent and selective pest management tools.

Exploring the potential of genetically engineering crops to enhance their natural DMNT emission upon herbivore attack, thereby bolstering their own defenses.

Table 3: Potential Agricultural Applications of 4,8-Dimethylnona-1,3,7-triene

Application StrategyMode of ActionTarget PestsReference(s)
Push-Pull Strategy Repellent ("push") from main crop, attractant ("pull") to trap crop.Lepidopteran pests thegoodscentscompany.com
Attract and Kill Attractant to a trap containing an insecticide.Ostrinia furnacalis (Asian corn borer) researchgate.net
Direct Bioinsecticide Toxic upon ingestion, disrupts midgut.Plutella xylostella (Diamondback moth) researchgate.net
Repellent Formulations Deters pests from colonizing the crop.Diaphorina citri (Asian citrus psyllid) rothamsted.ac.uk
Enhanced Crop Resistance Genetic modification to increase endogenous production.General herbivores

Development of Semiochemical-Based Pest Management Strategies

(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) is a volatile organic compound released by many plants, often in response to herbivore attacks. pherobank.com This homoterpene plays a significant role in plant defense by acting as a semiochemical, a chemical cue that mediates interactions between organisms. frontiersin.org Its potential in pest management is a growing area of research, focusing on its ability to attract the natural enemies of pests and repel the pests themselves.

One of the key strategies being explored is the use of DMNT in "push-pull" systems for crop protection. mdpi.com In this approach, DMNT can act as a repellent ("push") to deter pests from the main crop, while other attractants ("pull") lure them towards trap crops. For instance, molasses grass, which naturally emits DMNT, has been shown to repel stemborer moths in maize fields. mdpi.com Research has also demonstrated that DMNT can be a key component in attracting natural predators and parasitoids of herbivores. pherobank.com For example, it attracts predatory mites, lacewings, and parasitic wasps to plants that are under attack, thereby enhancing biological control of pest populations. pherobank.com

The development of synthetic lures containing DMNT is another promising avenue. These lures can be used to monitor pest populations or for mass trapping. frontiersin.org Studies have shown that traps baited with DMNT, sometimes in combination with other compounds like pear ester and acetic acid, can effectively attract and capture pests like the codling moth. frontiersin.orgmdpi.com Furthermore, the application of semiochemicals like DMNT can be combined with other pest management strategies, such as habitat manipulation, to enhance their effectiveness. embrapa.br

However, the practical application of DMNT in the field faces challenges due to its volatility and stability. Researchers are investigating methods like microencapsulation to create slow-release dispensers, which would provide a more targeted and sustained release of the compound. frontiersin.orgembrapa.br

Exploration in Other Scientific Disciplines

Potential in Materials Science

While the primary focus of research on 4,8-dimethylnona-1,3,7-triene has been in the fields of chemical ecology and agriculture, its chemical properties suggest potential applications in other scientific disciplines, including materials science. As a volatile organic compound with multiple double bonds, DMNT could potentially be used as a monomer or a building block in the synthesis of polymers and other materials. nist.gov Its hydrocarbon structure also suggests its potential use as a surfactant or emulsifier. foodb.cahmdb.ca

The synthesis of derivatives of DMNT has been explored, which could lead to the development of new materials with specific properties. researchgate.net For instance, the double bonds in the DMNT molecule could be functionalized to create polymers with unique characteristics. However, research in this area is still in its early stages, and the practical applications of DMNT in materials science are yet to be fully explored.

Q & A

Q. What are the established methods for synthesizing DMNT, and how is its stereochemistry confirmed?

DMNT is synthesized via cross-metathesis reactions. For example, (E)-4,8-dimethylnona-1,3,7-triene was prepared using Grubbs catalyst (e.g., catalyst 4) with non-8-en-1-ol and (E)-4,8-dimethylnona-1,3,7-triene precursors, yielding >95% purity. Structural confirmation involves:

  • 1H/13C NMR to verify chemical shifts (e.g., olefinic protons at δ 5.0–5.5 ppm).
  • HRMS (FAB+) for molecular weight validation (e.g., m/z = 192.1878 [M+H]+).
  • Column chromatography (e.g., silica gel with hexane:EtOAc gradients) for purification .

Q. How is DMNT biosynthesized in plants, and what signaling pathways regulate its production?

DMNT derives from the mevalonic acid (MVA) pathway in plants, induced by jasmonic acid (JA) signaling. Key steps include:

  • MeJA application activates the octadecanoid cascade, upregulating terpene synthase enzymes.
  • Isotopic labeling (e.g., 13C-mevalonic acid lactone) confirms MVA pathway involvement, distinguishing it from the methylerythritol phosphate (MEP) pathway used for monoterpenes .

Q. What analytical techniques are used to detect and quantify DMNT in plant volatile blends?

  • GC-MS : DMNT is identified via retention indices and mass spectra (e.g., base peak m/z 93 for fragmentation).
  • Dynamic headspace collection traps volatiles from live plants or damaged tissues.
  • Statistical analysis (t-tests, ANOVA) compares emission rates under biotic/abiotic stress (e.g., herbivory vs. drought) .

Advanced Research Questions

Q. How do researchers design experiments to study DMNT emission under combined environmental stressors?

  • Factorial designs test interactions (e.g., drought × herbivory). For example:
TreatmentJA Level (ng/g)DMNT Emission (ng/h)
Control5.2 ± 0.310.1 ± 1.2
Herbivory22.4 ± 1.845.6 ± 3.4
Drought6.1 ± 0.512.3 ± 1.5
Drought + Herbivory25.7 ± 2.128.9 ± 2.8*
*Significant interaction (p < 0.05) reduces emission vs. herbivory alone .
  • Isotope ratio mass spectrometry (IRMS) tracks 13C/12C ratios to resolve MVA vs. MEP contributions under stress .

Q. How can contradictory data on DMNT’s biosynthetic origin be resolved?

Q. What role does DMNT play in tritrophic interactions, and how is this tested experimentally?

DMNT acts as a synomone , attracting parasitoids (e.g., Cotesia glomerata) to herbivore-infested plants. Key experiments:

  • Y-tube olfactometry : Parasitoids show preference for DMNT-emitting plants (≥70% attraction rate).
  • Gene silencing : Knockdown of terpene synthase genes reduces parasitoid recruitment .

Q. How do abiotic factors like drought alter DMNT emission kinetics, and what are the mechanistic implications?

Drought stress attenuates DMNT emission even under herbivory due to:

  • Resource allocation trade-offs : Carbon diverted to drought tolerance (e.g., ABA synthesis).
  • Hormonal crosstalk : Elevated ABA antagonizes JA signaling, reducing terpene synthase activity. Data : Drought reduces DMNT emission by 37% in Phaseolus lunatus under dual stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.